molecular formula C24H46O6 B10781299 Sorbitan, monooctadecanoate CAS No. 60842-51-5

Sorbitan, monooctadecanoate

Cat. No.: B10781299
CAS No.: 60842-51-5
M. Wt: 430.6 g/mol
InChI Key: HVUMOYIDDBPOLL-IIZJTUPISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sorbitan, monooctadecanoate is synthesized through the esterification of sorbitol with stearic acid. The reaction typically involves heating sorbitol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures (around 150°C) for several hours. The reaction is carried out under nitrogen protection to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, monooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sorbitan, monooctadecanoate has a wide range of applications in scientific research:

Mechanism of Action

Sorbitan, monooctadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This is achieved by the alignment of its hydrophobic stearic acid tail with the oil phase and its hydrophilic sorbitol head with the water phase. This alignment stabilizes the emulsion and prevents the separation of the oil and water phases .

Comparison with Similar Compounds

Uniqueness: Sorbitan, monooctadecanoate is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier in a wide range of applications. Its ability to form stable water-in-oil and oil-in-water emulsions sets it apart from other similar compounds .

Properties

CAS No.

60842-51-5

Molecular Formula

C24H46O6

Molecular Weight

430.6 g/mol

IUPAC Name

[2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate

InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21?,23+,24-/m1/s1

InChI Key

HVUMOYIDDBPOLL-IIZJTUPISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC([C@@H]1[C@H]([C@@H](CO1)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O

Color/Form

White to tan waxy solid

density

1.0 @ 25 °C

melting_point

49-65 °C

physical_description

Pellets or Large Crystals;  Other Solid;  Pellets or Large Crystals, Liquid;  Dry Powder, Other Solid;  Liquid
White to tan solid;  [Merck Index] White crystalline powder;  [MSDSonline]

solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil.
Insoluble in water and propylene glycol

Origin of Product

United States

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